6-Hydroxy-1-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQPNXLNANOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Hydroxy 1 Methylquinolin 2 1h One and Its Chemically Relevant Analogues
Direct Synthetic Routes to the 6-Hydroxy-1-methylquinolin-2(1H)-one Core
Direct synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the quinolinone ring system followed by or concurrent with the introduction of the 6-hydroxyl group.
Intramolecular Cyclization Pathways for Quinolinone Ring Formation
Intramolecular cyclization is a common and effective strategy for constructing the bicyclic quinolinone core. Methods such as the Friedel-Crafts reaction and Heck reaction are employed to form the new heterocyclic ring.
One established route involves an intramolecular Friedel-Crafts reaction. For instance, the reaction of p-anisidine (B42471) with cinnamoyl chloride can be used to form an amide intermediate. The presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), facilitates the ring-closing condensation. The AlCl₃ complexes with the amide carbonyl, which reduces the deactivating effect of the amide group on the benzene (B151609) ring, allowing the electrophilic cyclization to proceed smoothly. google.com
Another approach utilizes the intramolecular Heck reaction. This method might start with precursors like p-methoxyaniline and acryloyl chloride, which undergo bromination and acylation to form a suitable substrate for the palladium-catalyzed cyclization. google.com While the route can be straightforward, it often requires expensive homogeneous catalysts like PdCl₂ or Pd(OAc)₂ to be effective. google.com
Functional Group Interconversions Leading to 6-Hydroxylation
The introduction of the hydroxyl group at the C-6 position is a critical step that can be accomplished through various functional group interconversions. Common strategies include the reduction of a nitro group followed by conversion to a hydroxyl group, or the demethylation of a methoxy (B1213986) precursor.
A multi-step synthesis can be designed starting with the nitration of the 1-methylquinolin-2(1H)-one core. Nitration of 1-methylquinolin-2(1H)-one with fuming nitric acid can lead to nitrated derivatives. nih.gov Specifically, nitration at a lower temperature (50 °C) can selectively yield 1-methyl-6-nitro-2-quinolone. nih.gov
Once the 6-nitro derivative is obtained, the nitro group can be reduced to an amino group. This reduction is a common transformation in organic synthesis and can be achieved using various reagents, such as sodium dithionite (B78146) or catalytic hydrogenation. researchgate.netmdpi.com The resulting 6-amino-1-methylquinolin-2(1H)-one can then be converted to the target 6-hydroxy compound. This is typically accomplished through a diazotization reaction, where the amino group is treated with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to form a diazonium salt. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group at the 6-position.
A historical method developed by Gattermann involved the electrochemical reduction of the nitro group in 2-nitro-5-hydroxycinnamic acid to an amino group, which then undergoes cyclization to form the quinolinone ring. google.com However, electrochemical methods are often not suitable for large-scale industrial production. google.com
An alternative and widely used strategy is the demethylation of a 6-methoxy-1-methylquinolin-2(1H)-one precursor. The methoxy group is a convenient precursor for the hydroxyl group as it is relatively stable and directs electrophilic substitution to favorable positions during the synthesis of the quinolinone core.
Various reagents can be employed for the demethylation of aryl methyl ethers. Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective. For example, the demethylation of N-(4-methoxyphenyl)-3-chloropropionamide using AlCl₃ is a key step in the synthesis of the related 6-hydroxy-3,4-dihydroquinolinone. google.com This method involves both ring closure and demethylation. Selective demethylation of methoxy groups in complex molecules like flavanones has been successfully achieved using aluminum chloride in an ethereal solution. ias.ac.in Another approach involves the use of hydrobromic acid (HBr). ias.ac.in
The synthesis of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-5,8-dione, a hydroxyquinone, has been achieved through the demethylation of a trimethoxy derivative followed by oxidation, showcasing another application of this strategy. mdpi.com
Synthesis of Dihydro-Quinolinone Analogues with 6-Hydroxyl and 1-Methyl Substituents
The synthesis of 3,4-dihydroquinolin-2(1H)-ones, also known as hydrocarbostyrils, is of significant interest as these saturated analogues are also important pharmacological scaffolds.
Specific Methodologies for 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
The synthesis of 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one often involves building the dihydro-quinolinone core first, followed by functional group manipulations to install the 6-hydroxyl group.
A key intermediate for this target compound is 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. The synthesis of this amino compound can be achieved from 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one. chemicalbook.com The reduction of the nitro group is carried out using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture under reflux conditions. chemicalbook.com This reaction proceeds in high yield (97%). chemicalbook.com
Table 1: Synthesis of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| Reduction | 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one | Iron powder, Ammonium chloride, Ethanol/Water | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | 97% |
Data sourced from ChemicalBook. chemicalbook.com
Once the 6-amino derivative is obtained, it can be converted to the 6-hydroxy analogue via the previously described diazotization-hydrolysis sequence.
Another synthetic route to the related 6-hydroxy-3,4-dihydro-2(1H)quinolinone starts from 3-chloropropionyl chloride and involves cyclization, nitration, reduction, diazotization, and finally hydrolysis to yield the desired product. researchgate.net While this route is for the N-unsubstituted analogue, it demonstrates a viable pathway for constructing the core structure and introducing the hydroxyl group.
Catalytic and Green Chemistry Approaches in Quinolinone Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is evident in the synthesis of quinolinone derivatives, where catalytic and green chemistry approaches are increasingly being employed to reduce environmental impact and improve reaction efficiency. These methods often involve the use of microwave irradiation and Lewis acid catalysis to promote key bond-forming reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org In the context of quinolinone synthesis, microwave irradiation has been successfully applied to various cyclization reactions. For instance, the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolones, can be significantly expedited under microwave conditions. While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, the synthesis of analogous 4-hydroxy-2-quinolinone derivatives has been efficiently achieved. In one example, the reaction of aniline (B41778) with diethyl malonate in the presence of a catalytic amount of p-toluenesulfonic acid under microwave irradiation afforded 4-hydroxy-2-quinolinone in high yield within minutes. nih.gov
The application of microwave heating has also been beneficial in the synthesis of more complex quinolinone-containing structures. For example, the synthesis of quinoline-fused 1,4-benzodiazepines from substituted 3-bromomethyl-2-chloro-quinolines was achieved in excellent yields under microwave irradiation at 80 °C. sapub.org Furthermore, a one-pot, three-component reaction of formyl-quinoline derivatives, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF at 150 °C for 8 minutes under microwave irradiation provided dihydropyrido[2,3-d]pyrimidines containing a quinoline (B57606) pharmacophore in good yields. sapub.org These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient construction of the quinolinone core and its fused analogues.
Table 1: Examples of Microwave-Assisted Synthesis of Quinolinone Analogues
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline, Diethyl malonate | 4-Hydroxy-2-quinolinone | p-Toluenesulfonic acid, Microwave | High | nih.gov |
| 3-Bromomethyl-2-chloro-quinolines | Quinoline-fused 1,4-benzodiazepines | Microwave, 80 °C | 92-97 | sapub.org |
| Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | Dihydropyrido[2,3-d]pyrimidines | DMF, Microwave, 150 °C, 8 min | 68-82 | sapub.org |
Lewis acid catalysis plays a crucial role in promoting various organic transformations, including the cyclization reactions necessary for the synthesis of quinolinone scaffolds. The intramolecular Friedel-Crafts reaction is a key strategy for the formation of the quinolinone ring system, and this reaction is often facilitated by Lewis acids. For example, the synthesis of 6-hydroxy-3,4-dihydroquinolinone, a related structure, can be achieved through the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride.
More contemporary approaches have explored the use of milder and more efficient Lewis acid catalysts. Indium(III) salts, for instance, have been shown to be highly effective catalysts for intramolecular Friedel-Crafts reactions of simple allylic bromides and arenes under mild conditions. rsc.org While a direct application to the synthesis of this compound is not explicitly detailed in the available literature, these methods offer a promising avenue for its synthesis.
Lewis acids are also instrumental in tandem reactions for the construction of fused quinolinone systems. In the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, various Lewis acids were screened, with Brønsted acids like p-toluenesulfonic acid and copper(I) triflate showing high efficiency in catalyzing the cascade reactions. nih.govnih.gov The use of catalytic amounts of these acids under thermal conditions leads to the formation of the fused polycyclic systems in moderate to high yields. nih.govnih.gov
Table 2: Lewis Acid Catalysis in the Synthesis of Quinolinone Analogues
| Reaction Type | Starting Materials | Catalyst | Product | Reference |
| Intramolecular Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | 6-Hydroxy-3,4-dihydroquinolinone | nih.gov |
| Intramolecular Friedel-Crafts Reaction | Allylic bromides and arenes | In(III) salts | Cyclized products | rsc.org |
| Tandem Annulation | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | p-TsOH·H₂O or CuOTf | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | nih.govnih.gov |
Derivatization Strategies for this compound and its Related Scaffolds
Derivatization of the this compound scaffold is a critical step in the development of new therapeutic agents, as it allows for the fine-tuning of physicochemical and pharmacological properties. The presence of a hydroxyl group and an aromatic ring system provides multiple sites for chemical modification.
Acylation of the hydroxyl group to form an ester can serve as a strategy to create prodrugs or to modulate the biological activity of the parent compound. The chemoselective O-acylation of hydroxyamino acids under acidic conditions using acid anhydrides or acid chlorides provides a general methodology that could potentially be adapted for this compound. researchgate.net In one study, the acylation of 3-amino-4-hydroxy-2-quinolinone with various acid chlorides was successfully achieved, demonstrating the feasibility of this transformation on a quinolinone scaffold. mdpi.com
Table 3: Derivatization Reactions at the Hydroxyl Group of Quinolinone Analogues
| Reaction Type | Substrate | Reagents | Product | Reference |
| O-Alkylation | Quinolin-2(1H)-one derivatives | Alkyl halides, Base | 6-Alkoxy-quinolin-2(1H)-one derivatives | nih.gov |
| O-Acylation | Hydroxyamino acids | Acid anhydrides/chlorides, Acid | O-Acyl hydroxyamino acids | researchgate.net |
| Acylation | 3-Amino-4-hydroxy-2-quinolinone | Acid chlorides | 3-Acylamino-4-hydroxy-2-quinolinone | mdpi.com |
The aromatic benzene ring of the quinolinone system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the compound's properties. Nitration of 1-methyl-2-quinolone (B133747) has been shown to occur at the 6- and 8-positions, indicating that the 6-position is activated towards electrophilic attack. nih.gov This suggests that direct electrophilic substitution on this compound could be a viable strategy for introducing substituents at other positions on the benzene ring, although the directing effects of the existing hydroxyl and lactam groups would need to be considered. Halogenation of 8-substituted quinolines has been achieved with high regioselectivity at the C5-position using N-halosuccinimides, providing a route to halogenated quinoline derivatives. researchgate.net
Nucleophilic substitution reactions on the quinolinone ring are also possible, typically requiring the presence of a good leaving group, such as a halogen. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with various nucleophiles. nih.gov While this is not directly applicable to the benzene portion of this compound, it demonstrates a potential strategy for functionalization if a halo-substituted precursor were available.
Table 4: Substitution Reactions on the Quinolinone Ring System
| Reaction Type | Substrate | Reagents | Product(s) | Reference |
| Nitration | 1-Methyl-2-quinolone | Fuming HNO₃ | 1-Methyl-6-nitro-2-quinolone and 1-Methyl-8-nitro-2-quinolone | nih.gov |
| Halogenation | 8-Substituted quinolines | N-Halosuccinimide | 5-Halo-8-substituted quinolines | researchgate.net |
| Nucleophilic Substitution | 4-Chloro-8-methylquinolin-2(1H)-one | Various nucleophiles | 4-Substituted-8-methylquinolin-2(1H)-ones | nih.gov |
The construction of fused polycyclic systems represents a significant extension of the chemical space accessible from the this compound scaffold. The synthesis of pyrano- and furo-fused quinolones has been achieved from the isomeric 4-hydroxy-1-methylquinolin-2(1H)-one. Acid-catalyzed tandem reactions with propargylic alcohols provide a versatile route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govnih.gov The outcome of the reaction, either a [3+3] or [3+2] annulation, is dependent on the nature of the propargylic alcohol and the catalyst used. nih.govnih.gov
While these examples start from the 4-hydroxy isomer, the synthesis of pyrano[2,3-f] and furo[2,3-f] or [2,3-h] quinolinones would be the analogous transformations for a 6-hydroxy or 8-hydroxy substituted quinolinone, respectively. The synthesis of pyrano[2,3-f]cinnolin-2-ones and furo[2,3-h]quinolin-2(1H)-one has been reported, indicating the feasibility of forming these fused systems. researchgate.net For instance, a new furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, was synthesized and its biological activity studied. researchgate.net The synthesis of pyrano[2,3-f]cinnolin-2-ones was achieved via intramolecular cyclization of acyl amidrazone derivatives. These methodologies could potentially be adapted to this compound to generate novel polycyclic compounds with unique biological profiles.
Table 5: Formation of Fused Polycyclic Systems from Quinolinone Analogues
| Fused System | Starting Material | Reagents/Conditions | Product | Reference |
| Pyrano[3,2-c]quinolone | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohol | p-TsOH·H₂O | 2,2,4-Trisubstituted-6-methyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | nih.govnih.gov |
| Furo[3,2-c]quinolone | 4-Hydroxy-1-methylquinolin-2(1H)-one, Secondary propargylic alcohol | CuOTf | 2,3,6-Trisubstituted-furo[3,2-c]quinolin-5(6H)-one | nih.govnih.gov |
| Furo[2,3-h]quinolin-2(1H)-one | - | - | 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one | researchgate.net |
| Pyrano[2,3-f]cinnolin-2-one | Acyl amidrazone derivatives | Polyphosphoric acid | 9-Substituted-4,10-dimethylpyrano[2,3-f]cinnolin-2-ones |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing experimental ¹H NMR or ¹³C NMR data for 6-Hydroxy-1-methylquinolin-2(1H)-one were found. Therefore, an analysis of its chemical shifts is not possible at this time.
Proton (¹H) NMR Chemical Shift Analysis
Specific ¹H NMR chemical shift values, coupling constants, and signal multiplicities for the protons of this compound are not available in the reviewed literature.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Detailed ¹³C NMR spectral data, including chemical shifts for the carbon atoms within the this compound structure, have not been reported.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimental Infrared (IR) and Raman spectroscopy data, which would provide insight into the vibrational modes of the functional groups (such as O-H, C=O, C=C, and C-N bonds) present in this compound, could not be located.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
While the molecular weight of this compound is 175.18 g/mol , specific mass spectrometry data, including the identification of the molecular ion peak and the analysis of its fragmentation pattern, are not available in published sources. ekb.eg
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
No crystallographic studies for this compound have been deposited in publicly accessible databases. Consequently, information regarding its single-crystal structure, unit cell parameters, space group, and intermolecular interactions in the solid state is unavailable.
Tautomeric Form Determination in Crystalline State
Without X-ray crystallography data, the determination of the preferred tautomeric form (the 6-hydroxy-2-oxo form versus other potential tautomers like quinoline-2,6-diol) in the crystalline state cannot be experimentally confirmed.
Theoretical and Computational Investigations of 6 Hydroxy 1 Methylquinolin 2 1h One and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods provide a detailed understanding of molecular geometry, orbital energies, and charge distribution, which are fundamental to a molecule's reactivity and interactions.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and optimized geometry of molecules. nih.gov By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p) or 6-31G'(d,p), researchers can accurately predict the ground state geometries of quinolinone derivatives. nih.govnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and conformation. helsinki.fi The optimized geometry represents the lowest energy conformation of the molecule and serves as the foundation for further computational analysis. nih.gov For instance, the planarity of the fused ring system in quinolinones is a key feature that can be precisely characterized by DFT calculations. helsinki.fi
Table 1: Commonly used DFT functionals and basis sets for quinolinone derivatives.
| Method | Description | Typical Application |
|---|---|---|
| B3LYP | Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. A popular and versatile hybrid functional. | Geometry optimization, electronic property calculations. nih.gov |
| 6-311++G(d,p) | A split-valence triple-zeta basis set with diffuse and polarization functions. | Provides a higher level of accuracy for electronic structure calculations. nih.gov |
| 6-31G'(d,p) | A split-valence double-zeta basis set with polarization functions. | A good balance between computational cost and accuracy for geometry optimization. nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For quinolinone derivatives, a smaller energy gap is often associated with higher biological activity. nih.gov
Table 2: Representative HOMO-LUMO energy gaps for quinolinone analogues.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Compound 3 (a pyridin-2(1H)-ylidene derivative) | - | - | 2.783 nih.gov |
| Compound 9 (a pyrido[2,3-d]pyrimidine (B1209978) derivative) | - | - | 3.995 nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are susceptible to electrophilic and nucleophilic attack. sapub.org The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red and yellow areas indicate negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. sapub.orgresearchgate.net Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. sapub.orgresearchgate.net For quinolinone derivatives, the negative potential is often localized around the oxygen atoms of the carbonyl and hydroxyl groups, while positive potentials are found near the hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. rsc.org These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netrsc.org
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system in its ground state.
Chemical Hardness (η) : Indicates the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Softness (S) : The reciprocal of hardness, representing the molecule's polarizability. Softer molecules are generally more reactive. nih.gov
Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons.
These descriptors are valuable in predicting the chemical behavior and potential biological activity of 6-Hydroxy-1-methylquinolin-2(1H)-one and its analogues. rsc.org
Table 3: Global Reactivity Descriptors and their Significance.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or polarization. nih.gov |
| Chemical Softness (S) | 1 / η | Indicates the reactivity of a molecule; higher softness implies higher reactivity. nih.gov |
* I = Ionization Potential, A = Electron Affinity
Computational Modeling of Molecular Interactions
Computational modeling of molecular interactions is a powerful approach to predict how a ligand, such as this compound, might bind to a biological target.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is widely employed in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.gov For quinolinone derivatives, molecular docking studies have been used to predict their binding modes and affinities with various enzymes and receptors. ingentaconnect.combenthamdirect.com The results of docking simulations are often expressed as a docking score, with lower scores (more negative values) indicating a more favorable binding interaction. scielo.org.za These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov This information is invaluable for the rational design of more potent and selective analogues. nih.gov
Table 4: Examples of Binding Affinities from Molecular Docking Studies of Quinoline (B57606) Derivatives.
| Compound Type | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB ID: 2IGR) | -5.3 to -6.1 nih.gov |
| Quinoline based furanone derivative (Compound 5d) | COX-2 | -130.34 (Moldock score) researchgate.net |
| Vanillylacetone derivative (L6) | Mpro of SARS-CoV-2 | -7.0 scielo.org.za |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and interactions of quinolinone derivatives with biological targets at an atomic level. While specific MD studies focusing solely on this compound are not extensively documented in the reviewed literature, research on analogous quinolone and tetrahydroquinoline structures provides significant insights into the application and utility of this method. These simulations are crucial in drug discovery and development for predicting the stability of ligand-receptor complexes, understanding binding mechanisms, and guiding the rational design of more potent analogues. nih.govmdpi.com
MD simulations on quinolone derivatives have been employed to explore their interactions with bacterial enzymes and other biological receptors. nih.gov These computational studies can reveal vital information on how these molecules bind to active sites and maintain their inhibitory conformations over time. For instance, simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of protein-ligand complexes, which provide data on the stability and flexibility of the system, respectively. mdpi.com Analysis of hydrogen bonds, hydrophobic interactions, and salt bridges throughout the simulation offers a detailed picture of the key residues responsible for stabilizing the ligand. mdpi.commdpi.com
In studies of related tetrahydroquinoline derivatives as inhibitors of targets like lysine-specific demethylase 1 (LSD1), MD simulations have been instrumental. mdpi.com Researchers have used this technique to compare the binding stability of newly designed derivatives against a template molecule. The results from such simulations, often complemented by binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), help in identifying which chemical modifications lead to enhanced interaction and more stable binding. mdpi.com These computational approaches allow for the dynamic visualization of how compounds like quinolinone analogues accommodate themselves within a binding pocket, guiding the optimization of their structure for improved efficacy. nih.govmdpi.com
Photophysical Properties and Solvatochromism Studies
The photophysical properties of this compound and its analogues are of significant interest due to their potential applications as fluorophores. The influence of the solvent environment on the absorption and emission spectra of these compounds, a phenomenon known as solvatochromism, provides critical information about their electronic structure and the nature of solute-solvent interactions.
An experimental and computational study on the analogue 1-(((4-bromophenyl)amino)(4-methoxyphenyl)methyl)-6-hydroxyquinolin-2(1H)-one (4BMHQ) has shed light on these properties. researchgate.net The investigation revealed that while the absorption spectral peak of 4BMHQ was largely unaffected by changes in solvent polarity, the fluorescence spectral peak exhibited a significant redshift of 16 nm as the solvent polarity increased. researchgate.net This positive solvatochromism suggests an increase in the dipole moment of the molecule upon excitation to the first singlet excited state, indicating a more polar excited state compared to the ground state. researchgate.net
The study utilized various polarity functions, including Kamlet's and Catalan's methods, to analyze the solvent effects. researchgate.net The results indicated the presence of both general solute-solvent interactions and specific hydrogen bonding interactions, with the former having a more dominant role. researchgate.net Solvatochromic data were used to determine the excited-state dipole moment, while the ground-state dipole moment was calculated using quantum chemistry methods (DFT). It was found that the excited-state dipole moment was greater than that of the ground state, which is consistent with the observed redshift in fluorescence in polar solvents. researchgate.net
The table below summarizes the photophysical data for the analogue 4BMHQ in various solvents.
Data sourced from a study on the analogue 1-(((4-bromophenyl)amino)(4-methoxyphenyl)methyl)-6-hydroxyquinolin-2(1H)-one. researchgate.net
Structure Activity Relationship Sar Studies of 6 Hydroxy 1 Methylquinolin 2 1h One Derivatives
Correlative Analysis of Substituent Effects on Biological Efficacy
The systematic modification of substituents on the 6-Hydroxy-1-methylquinolin-2(1H)-one scaffold allows for a correlative analysis of their effects on biological potency and selectivity. A notable example, though based on the closely related 6-hydroxy-4-methylquinolin-2(1H)-one core, involves a series of derivatives designed as selective phosphodiesterase 3 (PDE3) inhibitors for potential use as cardiotonic agents. nih.gov In this study, the 6-hydroxyl group was used as an anchor to introduce a variety of 4-oxobutoxy side chains with different terminal amine substituents. nih.gov
The biological efficacy of these compounds was evaluated based on their ability to inhibit the PDE3 enzyme (measured as IC₅₀) and their inotropic effect (force of contraction) on isolated rat atria. nih.gov The results demonstrate a clear correlation between the nature of the terminal amine and the resulting biological activity.
Analysis of the data reveals several key trends:
Impact of Terminal Amine: The structure of the terminal amine on the butoxy side chain significantly influences PDE3 inhibitory activity. Derivatives with a piperazine (B1678402) ring, particularly the N-methylated piperazine (Compound 4j), showed the highest potency with an IC₅₀ of 0.20 µM. nih.gov This suggests that the piperazine moiety provides an optimal combination of basicity, size, and hydrogen bonding capacity for interaction with the PDE3 active site.
Effect of Alkyl Substitution: Comparing compounds with terminal piperidine (B6355638) (4h) and 4-methylpiperidine (B120128) (4i) shows that the addition of a methyl group can modulate activity. Similarly, the N-ethylpiperazine derivative (4k) was slightly less potent than the N-methylpiperazine analog (4j). nih.gov
Role of Lipophilicity: The lipophilicity, or hydrophobicity, of the substituents is another critical factor. Studies on other quinolinone series have shown that biological activity often follows a parabolic relationship with lipophilicity, where an optimal level of hydrophobicity is required for target engagement and cell penetration. nih.govresearchgate.net For instance, in one series of 4-hydroxy-1H-quinolin-2-ones, an increase in lipophilicity was linked to a quasi-parabolic increase in the inhibition of oxygen evolution in chloroplasts. nih.gov
The data from these studies underscores that modifications to the side chain attached at the 6-position, even when distal from the quinolinone core, have a profound impact on biological efficacy.
Table 1: Biological Efficacy of 6-O-Substituted 4-Methylquinolin-2(1H)-one Derivatives as PDE3 Inhibitors nih.gov
Positional Isomerism and its Influence on Bioactivity Profiles
The specific placement of functional groups on the quinolinone scaffold is a critical determinant of biological activity. Positional isomerism, where a functional group like a hydroxyl (-OH) is moved to a different position on the ring system, can lead to drastically different pharmacological profiles. This is because the position of a substituent dictates the molecule's electronic properties, steric hindrance, and its ability to form key interactions with a biological target.
While direct comparative studies of this compound against its other hydroxylated positional isomers (e.g., 4-OH, 7-OH, 8-OH) are not extensively detailed in the available literature, SAR principles and studies on related quinolinone classes allow for strong inferences:
4-Hydroxy vs. 6-Hydroxy: The 4-hydroxy-quinolin-2-one scaffold is a well-studied class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov The 4-hydroxy group, along with the 2-keto group, forms a β-keto-enol system that is a potent metal-chelating moiety and can engage in strong hydrogen bonding. Moving the hydroxyl group to the 6-position fundamentally alters the electronic nature of the molecule. The 6-OH group acts more as a typical phenolic hydroxyl, influencing the electron density of the benzene (B151609) ring portion of the scaffold rather than the pyridinone ring.
Impact on Substitution: The position of the hydroxyl group also influences the reactivity and potential for further derivatization. A hydroxyl at the 6- or 7-position is often used as a handle to attach larger side chains via ether or ester linkages, exploring interactions with broader regions of a target protein. nih.gov In contrast, substitutions at the C(3) position of 4-hydroxy-quinolinones have been shown to sometimes decrease biological activity. nih.gov
8-Hydroxy Isomers: An 8-hydroxyquinoline (B1678124) core is a classic bidentate chelating agent, known for its strong affinity for metal ions. mdpi.com An 8-hydroxy-1-methylquinolin-2(1H)-one isomer would therefore be expected to have a distinct bioactivity profile, potentially related to metal chelation, which would be significantly different from the profile of the 6-hydroxy isomer.
In a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones, significant differences in activity were observed between positional isomers. For example, a compound with a 6-COOH and 5-OH substitution pattern had markedly different activity from one with a 6-COOH and 7-OH pattern, highlighting the subtle yet critical influence of substituent placement. nih.gov Therefore, the location of the hydroxyl group on the 1-methylquinolin-2(1H)-one core is a key factor that governs its interaction with biological targets and ultimately defines its bioactivity profile.
Role of Specific Functional Groups in Receptor or Enzyme Recognition
The biological activity of this compound derivatives arises from the collective contributions of its specific functional groups, each playing a role in molecular recognition by a receptor or enzyme.
Quinolin-2(1H)-one Scaffold: The bicyclic quinolinone core provides a rigid, largely planar structure that serves as the foundation for orienting other functional groups. This rigidity is crucial for minimizing the entropic penalty upon binding to a target. The aromatic portion of the scaffold can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.
6-Hydroxyl Group: The phenolic hydroxyl group at the C-6 position is a pivotal functional group for molecular recognition. It can act as both a hydrogen bond donor and a hydrogen bond acceptor, forming critical connections with polar residues in a protein's active site. In many SAR studies, this hydroxyl group serves as a key anchoring point for attaching extended side chains via an ether linkage. nih.gov This allows the core scaffold to bind in one region of the active site while the side chain explores adjacent sub-pockets, a common strategy for enhancing potency and selectivity.
1-Methyl Group: The methyl group attached to the nitrogen at position 1 serves several functions. It blocks the N-H group from acting as a hydrogen bond donor, which can be critical for selectivity towards certain targets. This N-methylation also increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets. Furthermore, the methyl group can participate in favorable van der Waals or hydrophobic interactions within a complementary pocket on the target protein. Its presence prevents the formation of certain tautomers, locking the scaffold into the quinolin-2(1H)-one form. researchgate.net
2-Keto Group: The carbonyl (keto) group at the C-2 position is a strong hydrogen bond acceptor. This is a common feature in many pharmacophores, and it frequently forms a hydrogen bond with a donor group (like an amide N-H or hydroxyl -OH) on the peptide backbone or side chain of a target protein, providing a strong anchoring interaction.
In essence, the quinolinone core acts as the "message" portion of the molecule, providing the basic framework for recognition, while the substituents, particularly those attached at the 6-position, often function as the "address," fine-tuning the interaction to confer potency and selectivity for a specific biological target. nih.gov
Conformational Preferences and Their Biological Implications
The planarity of the quinolinone core provides a stable platform for the precise spatial arrangement of its functional groups. X-ray crystallography studies of related compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one, confirm that the fused rings are only slightly bent. helsinki.fi This inherent rigidity is advantageous for binding, as less conformational entropy is lost upon interaction with a biological target.
The major determinant of conformational flexibility in derivatives of this compound lies in the side chains attached to the 6-hydroxyl group. For example, in the series of PDE3 inhibitors with a 6-[4-(piperazin-1-yl)-4-oxobutoxy] side chain, the four-carbon linker possesses multiple rotatable bonds. nih.gov The ability of this chain to adopt specific low-energy conformations is critical for its biological function. The molecule must orient itself so that the quinolinone core can bind to its recognition site while the flexible side chain simultaneously adopts a conformation that allows the terminal piperazine ring to fit into a separate, specific sub-pocket of the enzyme's active site.
Computerized modeling and docking studies are often used to predict these preferred binding conformations. nih.gov Such studies suggest that the side chain acts as an "address" moiety, interacting with non-conserved amino acid residues that differ between receptor subtypes, thereby conferring selectivity. nih.gov The length, rigidity, and substitution pattern of this side chain can all affect its conformational preferences. An overly flexible chain might have too high an entropic cost to adopt the required binding conformation, while an overly rigid chain may not be able to achieve the necessary geometry for a perfect fit. Therefore, achieving an optimal balance of rigidity in the core and constrained flexibility in the side chains is a key objective in the design of potent and selective this compound derivatives.
Mechanistic Pharmacology and Biochemical Activity Investigations Excluding Clinical Data
Enzyme Inhibition Mechanisms of 6-Hydroxy-1-methylquinolin-2(1H)-one Derivatives
Derivatives of this compound have been shown to interact with and inhibit a variety of enzymes, playing a crucial role in their potential therapeutic applications. The following sections detail the specific enzyme inhibition mechanisms that have been explored.
A significant area of investigation for quinolinone derivatives has been their activity as phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
One prominent derivative, Cilostamide, is a selective inhibitor of phosphodiesterase 3 (PDE3). nih.gov It exhibits moderate selectivity for the PDE3A isozyme over the PDE3B isozyme. bohrium.com Another derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, has demonstrated potent inhibitory activity against PDE3 with an IC₅₀ value of 0.20 μM. nih.gov Vesnarinone, another related compound, selectively inhibits human cardiac cGMP-inhibited PDE with a Ki value of 8.5 microM, and its inhibition is of a mixed type with respect to cAMP. nih.gov Research has indicated the existence of two isoforms of cGMP-inhibited PDE in human tissues, which can be distinguished by their differential responses to vesnarinone. nih.gov
Derivatives of the quinoline (B57606) scaffold have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. researchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. researchgate.net
Studies have shown that certain quinoline derivatives can exhibit potent and selective inhibition of these enzymes. For instance, a series of substituted cinnamoyl piperidinyl acetates with a quinoline core demonstrated significant inhibitory activity. researchgate.net Compound 7j from this series showed promising AChE inhibitory activity with an IC₅₀ value of 0.26 ± 0.07 μM, while compound 7c was a potent BChE inhibitor with an IC₅₀ value of 0.08 ± 0.01 μM. researchgate.net Another study on quinoxaline (B1680401) derivatives, which share a similar heterocyclic structure, also reported potent AChE inhibitory activity with IC₅₀ values ranging from 0.077 to 50.080 µM. nih.gov Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors of AChE. nih.gov Furthermore, a virtual screening study identified 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one as a selective BChE inhibitor with an IC₅₀ of 1.4 μM. nih.gov
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. rsc.orgresearchgate.net Inhibition of LOX is therefore a target for anti-inflammatory therapies. rsc.orgresearchgate.net
Novel quinolinone-pyrazoline hybrids have been synthesized and evaluated for their soybean lipoxygenase (LOX) inhibitory activity. nih.gov Among these, compound 9b was identified as the most potent LOX inhibitor, with an IC₅₀ value of 10 μM. nih.gov In another study, new quinoline compounds incorporating a pyrazole (B372694) scaffold were synthesized and showed significant in vitro LOX inhibitory activity, with some compounds being more potent than the reference drug zileuton. nih.gov These findings suggest that quinolinone derivatives can modulate inflammatory pathways through the inhibition of lipoxygenase.
Tyrosine kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. mdpi.com Epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a key target for anticancer drug development. nih.gov
Several studies have demonstrated the potential of quinolinone and related quinazolinone derivatives as EGFR tyrosine kinase (EGFR-TK) inhibitors. For example, a series of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and showed good affinity towards the EGFRK protein in molecular docking studies. researchgate.net In another study, new 2-mercapto-quinazolin-4-one analogs were synthesized, and compound 24 was found to have an EGFR-TK inhibitory activity with an IC₅₀ of 13.40 nM. bohrium.comnih.gov Furthermore, certain quinoline derivatives have displayed potent inhibitory activity against EFGR with IC₅₀ values as low as 0.08 μM. nih.gov Some quinolinone derivatives have also shown potent inhibition against fms-like tyrosine kinase 3 (FLT3), another important target in certain types of leukemia, with IC₅₀ values in the nanomolar range. nih.gov
In Vitro Cellular Activity Studies (Mechanistic Focus)
Beyond enzyme inhibition, the effects of this compound derivatives have been studied at the cellular level, particularly focusing on their anti-proliferative mechanisms in cancer cell lines.
A growing body of evidence suggests that quinolinone derivatives can inhibit the proliferation of various cancer cells through mechanisms that include inducing cell cycle arrest and apoptosis.
For instance, certain quinoline derivatives have been shown to induce apoptosis in HeLa, K-562, and MCF-7 cancer cell lines. nih.gov The mechanism of action appears to involve the intercalation of these compounds with DNA during the S phase, leading to programmed cell death. nih.gov Other studies have reported that quinoline derivatives can cause cell cycle arrest at the G2/M phase. bue.edu.eg The treatment of human erythroleukaemic K562 cells with quinoline-N-oxide derivatives led to the activation of caspases-9 and -3, key executioners of apoptosis. nih.gov Furthermore, some quinoline derivatives have been found to induce apoptosis in lung cancer cells through the modulation of Bax, Bcl-2, and p53 expression. In some cases, these compounds have been observed to arrest the cell cycle in the S phase and trigger both early and late apoptosis in HepG2 cells. mdpi.com
Antioxidant Mechanisms (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)
The antioxidant properties of quinoline derivatives are a subject of significant research interest. The mechanisms underlying these effects often involve direct radical scavenging and the inhibition of lipid peroxidation processes. While direct studies on this compound are specific, research on structurally similar compounds provides insight into its potential antioxidant activities.
Derivatives of 6-hydroxy-quinoline, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), have demonstrated the ability to reduce oxidative stress. nih.gov This is achieved through direct antioxidant activity, which helps to mitigate the damage caused by reactive oxygen species (ROS). nih.gov The antioxidant capacity of quinoline derivatives is often attributed to their chemical structure, which can chelate metal ions like Fe(II) and Fe(III), preventing the formation of free radicals through Fenton-like reactions. mdpi.com Furthermore, these compounds can react with free radicals, thereby protecting biological molecules like DNA from oxidative damage. mdpi.com
One of the key antioxidant mechanisms is the inhibition of lipid peroxidation. In rotenone-induced models of Parkinson's disease, the related compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to reduce levels of lipid oxidation products. mdpi.com The excessive formation of hydroxyl radicals can trigger lipid peroxidation in biological membranes, leading to compromised membrane function and cell death. mdpi.com Similarly, the compound 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) showed a protective effect in carbon tetrachloride-induced liver injury by reducing oxidative stress markers. nih.gov Pirfenidone, a structurally related pyridone compound, has been shown to inhibit NADPH-dependent microsomal lipid peroxidation in a dose-dependent manner and is a potent scavenger of hydroxyl radicals. researchgate.net This suggests that this compound may also interfere with the chain reactions of lipid peroxidation, protecting cell membranes from oxidative damage.
Studies on other quinoline derivatives have demonstrated significant free radical scavenging activity. For instance, certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown potent scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with some compounds achieving up to 92.96% scavenging. researchgate.net This activity is crucial for neutralizing free radicals and preventing the initiation of oxidative damage cascades.
Table 1: Antioxidant Activity of Selected Quinoline Derivatives
Antimicrobial Activity at the Cellular or Molecular Level
Quinolone and quinolin-2-one scaffolds are well-established pharmacophores in the development of antimicrobial agents. Their mechanism of action, particularly for antibacterial effects, is primarily centered on the inhibition of essential bacterial enzymes involved in DNA replication.
The primary targets for quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing DNA topology, including supercoiling, knotting, and catenation, which are vital for DNA replication, repair, and transcription. nih.govyoutube.com Quinolones stabilize the covalent complex formed between these enzymes and the cleaved DNA. This stabilization results in double-strand DNA breaks that are fatal to the bacterium, thereby inhibiting bacterial replication and leading to cell death. mdpi.comyoutube.com DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. youtube.com
Research into various quinoline-2-one derivatives has demonstrated significant antibacterial activity. For example, certain derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov One particular chlorinated derivative, compound 6c, exhibited a minimum inhibitory concentration (MIC) of 0.75 µg/mL against MRSA and VRE. nih.gov
In the realm of antifungal activity, derivatives of the related 4-hydroxy-2-quinolone structure have shown promise. nih.gov Studies on these analogs revealed that substitutions on the quinolone ring, such as chloro and bromo groups at the C-6 position, dramatically enhance antifungal potency against pathogenic fungi like Aspergillus flavus. nih.gov The mechanism of action for some antifungal compounds involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. scielo.br This interaction disrupts membrane integrity, leading to cell death. While this mechanism is established for other classes of antifungals, the observation that the MIC of certain amides increases in the presence of exogenous ergosterol suggests a similar mode of action. scielo.br This indicates that quinolinone derivatives could potentially target the fungal cell membrane.
Table 2: Antimicrobial Activity of Selected Quinolone Derivatives
Anti-inflammatory Mechanisms
The anti-inflammatory properties of quinoline-based compounds are mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines. The structural features of this compound suggest it may share these mechanistic pathways with other studied derivatives.
A primary mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov Studies on DHQ and HTHQ have shown that these compounds can reduce the expression of NF-κB mRNA and its p65 subunit. nih.govmdpi.com This inhibition leads to a downstream reduction in the production of inflammatory mediators. For example, HTHQ administration resulted in decreased mRNA levels of Il1b, Tnf, and Nfkb2. mdpi.com
Another significant anti-inflammatory pathway involves the mitogen-activated protein kinases (MAPKs). nih.gov The MAPK signaling cascade plays a critical role in mediating the production of inflammatory molecules. Some bioactive compounds exert their anti-inflammatory effects by decreasing the phosphorylation of MAPKs, thereby inactivating this pathway. nih.gov
Furthermore, certain quinoline derivatives can directly inhibit the activity of enzymes involved in the inflammatory process. Novel quinoline-triazine hybrids have been identified as potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation, while 15-LOX is involved in the production of other inflammatory mediators from arachidonic acid. nih.gov The ability to inhibit these enzymes directly curtails the inflammatory response.
Some compounds have also been shown to block the activation of the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of the highly pro-inflammatory cytokines IL-1β and IL-18. mdpi.com This is achieved by disrupting the assembly of the NLRP3-caspase-1 complex, a key event in inflammatory disorders. mdpi.com
Table 3: Anti-inflammatory Activity of Selected Quinolone and Related Derivatives
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Synthetic Synthon for Diverse Organic Compounds
The structural framework of 6-Hydroxy-1-methylquinolin-2(1H)-one is a key precursor in the synthesis of a variety of organic compounds. google.com Its reactive sites can be readily modified to construct more elaborate molecular architectures. For instance, the hydroxyl group at the 6-position can undergo esterification and allylation reactions. researchgate.net
Research has demonstrated its use in acid-catalyzed tandem reactions with propargylic alcohols to form pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.orgpreprints.org These reactions, proceeding through Friedel–Crafts-type mechanisms, offer an efficient route to complex heterocyclic systems. rsc.org The specific product formed, either the pyrano- or furo-fused quinolone, is dependent on the structure of the propargylic alcohol used. rsc.org
Furthermore, the 4-hydroxy derivative, 4-Hydroxy-1-methylquinolin-2(1H)-one, is a versatile intermediate for synthesizing a range of compounds, including pyrano[3,2-c]quinolones and furo[3,2-c]quinolones through reactions with propargylic alcohols. rsc.org It has also been used to create various substituted derivatives, such as 3-nitro and 3-amino analogues, which can be further modified to produce carboxamides. researchgate.netresearchgate.net
The following table summarizes some examples of compounds synthesized using this compound and its derivatives as a synthetic synthon.
Development of Fluorescent Probes and Photoreactive Materials
The quinolinone core, with its conjugated system, possesses intrinsic photoactive properties, making it a suitable scaffold for the development of fluorescent materials. researchgate.net Derivatives of 2(1H)-quinolone are recognized for their favorable photophysical properties and are utilized in the design of fluorescent probes. nih.gov
For example, novel fluorescent probes based on the 2(1H)-quinolone skeleton have been synthesized for the detection of biothiols. nih.gov These probes can be modified with different reactive moieties, such as malonate or dicyanovinyl groups, to tune their reactivity and selectivity towards specific analytes. nih.gov The introduction of substituents, like a methoxy (B1213986) group at the 6-position, can significantly alter the spectroscopic properties, causing shifts in absorption and emission wavelengths. nih.gov
Research into 7-hydroxyquinoline (B1418103) analogs has shown that simple modifications, such as the introduction of methyl groups, can significantly enhance their photosensitivity. researchgate.net This highlights the potential for fine-tuning the photophysical properties of quinolinone derivatives through synthetic modifications.
The table below presents the photophysical properties of some 2(1H)-quinolone-based fluorescent probes.
Integration into Novel Polymeric or Supramolecular Structures
The ability of this compound and its derivatives to participate in hydrogen bonding and π-π stacking interactions makes them suitable for incorporation into larger supramolecular assemblies. The crystal structure of related compounds like 4-hydroxy-1-methylquinolin-2(1H)-one reveals the presence of strong intermolecular hydrogen bonds that play a crucial role in their crystal packing. helsinki.fi
These intermolecular forces can be harnessed to construct well-defined supramolecular structures. For instance, molecules can be linked by O-H···O hydrogen bonds to form one-dimensional linear polymers. helsinki.fi These polymeric chains can then further organize into stacks through π-π interactions. helsinki.fi
While specific examples of integrating this compound into functional polymers or complex supramolecular systems are an emerging area of research, the fundamental structural features of the quinolinone scaffold suggest significant potential in this field. The planar nature of the molecule and the presence of hydrogen bond donors and acceptors are key attributes for designing self-assembling systems and functional polymeric materials.
Table of Compounds
Q & A
Q. What are the common synthetic routes for preparing 6-Hydroxy-1-methylquinolin-2(1H)-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:
- Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux yields the quinolinone core .
- Pictet-Spengler reactions using aldehydes and acid catalysts can form the bicyclic structure efficiently .
Optimization focuses on: - Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps .
- Temperature control : Reflux conditions (80–120°C) balance reaction speed and byproduct minimization .
- Purification : Column chromatography or recrystallization from ethanol/DMF is used to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers focus on?
Methodological Answer: Key techniques include:
- 1H/13C NMR :
- IR spectroscopy :
- Mass spectrometry (MS) :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from variability in:
Q. Example Data Comparison
| Derivative | MIC (μg/mL) vs. P. aeruginosa | Study |
|---|---|---|
| Fluoro-substituted | 16 | |
| Hydroxy-substituted | 32 |
Q. What computational strategies are employed to predict the bioactive conformation of this compound, and how do these models inform experimental design?
Methodological Answer:
- Molecular docking :
- DFT calculations :
- QSAR models :
Q. How do researchers validate the mechanism of action for this compound in anticancer assays?
Methodological Answer:
- In vitro models :
- Mechanistic studies :
- Comparative analysis :
Q. What safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity profiles :
- Protective measures :
- Waste disposal :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
